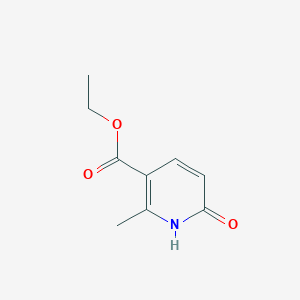

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-8(11)10-6(7)2/h4-5H,3H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZSEPUDNLUVNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391204 | |

| Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3424-43-9 | |

| Record name | ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Abstract: The 2-pyridone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth examination of the synthetic pathways toward a key derivative, Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate. We will dissect a robust and scalable one-pot, multi-component reaction strategy, elucidating the underlying mechanistic principles from enamine formation to the final cyclocondensation. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights, a detailed experimental protocol for a closely related analogue, and strategic considerations for achieving the target molecule with high fidelity.

Part 1: The 2-Pyridone Core: A Scaffold of Significance

Substituted 2-pyridone heterocycles are of immense interest to the pharmaceutical and agrochemical industries.[1] Their unique electronic and structural properties, including the ability to act as both hydrogen bond donors and acceptors, allow them to mimic peptide bonds and interact with a wide range of biological targets. This versatility has led to the development of 2-pyridone derivatives with diverse pharmacological activities, including anticancer, anti-inflammatory, and cardiotonic properties.[1]

The target molecule of this guide, this compound, embodies the core structure of this important class. Its synthesis is a prime example of modern heterocyclic chemistry, often relying on convergent, atom-economical multi-component reactions (MCRs) that allow for the rapid construction of molecular complexity from simple, readily available starting materials.[2]

Part 2: Synthetic Strategy and Mechanistic Underpinnings

The construction of the polysubstituted 2-pyridone ring is most efficiently achieved through a cyclocondensation strategy. While several methods exist, a particularly powerful approach involves the reaction of a β-ketoester with a compound containing an active methylene group and a nitrogen source.

A retrosynthetic analysis of the target molecule reveals its logical assembly from two key fragments:

-

Synthon A: An ethyl acetoacetate-derived unit, providing the C2-methyl, C3-ester, and the C2-C3-C4 carbon backbone.

-

Synthon B: A C2N fragment that delivers the remaining C5, C6, and nitrogen atoms to complete the heterocycle.

The forward synthesis is realized through a cascade of reactions that begins with the formation of a highly reactive enaminone intermediate.

The Core Mechanism: Enamine-Mediated Cyclocondensation

The overall transformation proceeds through three critical stages: enamine formation, Michael addition, and intramolecular cyclization.

-

Enamine Formation: The synthesis is initiated by activating the β-ketoester, ethyl acetoacetate. Reaction with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) serves this purpose elegantly.[3][4] DMF-DMA condenses with the active methylene group of ethyl acetoacetate to form a highly electrophilic enaminone intermediate, Ethyl 2-((dimethylamino)methylene)-3-oxobutanoate. This step is crucial as it enhances the reactivity of the substrate for the subsequent nucleophilic attack.[3][5]

-

Michael Addition: A compound with an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or cyanoacetamide, acts as the nucleophile.[6] In the presence of a mild base (e.g., triethylamine or piperidine), a carbanion is generated from the active methylene compound, which then attacks the β-carbon of the enaminone in a classic Michael (conjugate) addition.[7]

-

Intramolecular Cyclization & Aromatization: The resulting adduct undergoes a spontaneous intramolecular cyclization. The amino group attacks one of the carbonyl carbons, leading to the formation of a six-membered ring intermediate. Subsequent elimination of dimethylamine and water, followed by tautomerization, yields the stable 2-pyridone aromatic system.[8]

Caption: General mechanism for 2-pyridone synthesis.

Part 3: A Validated Experimental Protocol

While a direct, optimized protocol for this compound is not readily found in process chemistry literature, a robust, scalable, and extensively documented procedure exists for the synthesis of its close analogue, Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate .[9][10] This procedure serves as an excellent, self-validating template that can be adapted to produce the target molecule.

This one-pot synthesis demonstrates the core principles in practice and has been successfully scaled to multikilogram production, underscoring its reliability.[9]

Workflow: One-Pot Synthesis of a Cyanopyridone Intermediate

Caption: Experimental workflow for cyanopyridone synthesis.

Data Presentation: Reagents and Conditions

The following table summarizes the quantitative data for the synthesis of the cyanopyridone intermediate, adapted from established process chemistry.[6][9]

| Reagent/Solvent | Molar Equiv. | Quantity | Role |

| Ethyl acetoacetate | 1.0 | 0.4 L | Starting Material (C4 synthon) |

| Ethanol | 2 vol | 0.82 L | Solvent |

| DMF-DMA | 1.03 | 0.46 L | Activating Agent |

| Triethylamine | 0.1 | 44.4 mL | Base Catalyst |

| Malononitrile | 1.1 | 235 g | Starting Material (C2N synthon) |

| Parameter | Value | Notes | |

| Temperature (Step 1) | 41–43 °C | Enamine Formation | |

| Time (Step 1) | 5–6 hours | Or until reaction completion by GC | |

| Temperature (Step 2) | 25–36 °C | Controlled addition of malononitrile | |

| Temperature (Step 3) | 0–5 °C | Precipitation/Crystallization |

Step-by-Step Methodology

-

Enamine Formation: To a clean, dry reactor equipped with an overhead mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equiv), ethanol (2 volumes), and N,N-dimethylformamide dimethylacetal (DMF-DMA, 1.03 equiv).[9]

-

Warm the mixture to an internal temperature of 41–43 °C. Maintain this temperature for 5 to 6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC) until ≤2% remains.[9]

-

Cyclization: Cool the reaction mixture to 20–25 °C. Add triethylamine (0.1 equiv).[9]

-

Slowly add a pre-made solution of malononitrile (1.1 equiv) in ethanol. This addition is exothermic; carefully control the rate of addition to maintain the internal temperature between 25 and 36 °C.[9]

-

Isolation: Once the malononitrile addition is complete, cool the resulting slurry to 0–5 °C and stir for a minimum of one hour to ensure complete precipitation.[6]

-

Filter the solid product and wash the filter cake with cold ethanol.

-

Dry the product under vacuum to yield Ethyl 5-cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate as a solid.[11]

Part 4: Strategic Adaptation for the Target Molecule

Achieving the title compound, which lacks the C5-cyano group, requires a modification of the validated protocol. The most logical approach is to substitute the active methylene compound.

Proposed Modification:

Instead of malononitrile (NC-CH₂-CN), cyanoacetamide (NC-CH₂-CONH₂) or a malonamic acid ester (ROOC-CH₂-CONH₂) should be employed.

-

Rationale: Using cyanoacetamide as the C2N synthon introduces a carboxamide group at the C5 position of the pyridone ring. This amide can then be hydrolyzed to a carboxylic acid and subsequently decarboxylated under thermal or acidic conditions to yield the desired product with a proton at the C5 position. While this adds steps compared to a direct synthesis, it follows a well-trodden path in heterocyclic chemistry. A direct synthesis using a reagent like acetamide is generally not feasible due to the insufficient acidity of its α-protons for the crucial Michael addition step.

Part 5: Product Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its structure and purity.

-

¹H NMR: Expected signals would include a singlet for the C2-methyl group (~2.3 ppm), a triplet and quartet for the ethyl ester group (~1.2 and 4.1 ppm, respectively), and signals for the vinyl protons on the pyridone ring.[12]

-

IR Spectroscopy: Characteristic absorptions would be observed for the ester carbonyl (~1720 cm⁻¹), the ring amide/ketone carbonyl (~1650 cm⁻¹), and the N-H bond (~3200 cm⁻¹).[12]

-

Mass Spectrometry: The molecular ion peak corresponding to the calculated mass of C₉H₁₁NO₃ should be observed.

Part 6: Conclusion

The synthesis of this compound is a prime exercise in the strategic construction of functionalized heterocycles. The one-pot, three-component methodology, centered on the in situ generation of a reactive enaminone intermediate, provides a powerful and scalable platform. By understanding the underlying mechanistic principles of enamine activation, Michael addition, and cyclocondensation, researchers can not only execute the synthesis of known pyridone targets but also logically adapt these protocols to generate novel analogues for discovery programs. The presented workflow for a closely related cyanopyridone provides a field-tested and reliable foundation for developing a bespoke synthesis of the title compound.

References

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 2. One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]

- 5. new.zodml.org [new.zodml.org]

- 6. benchchem.com [benchchem.com]

- 7. An efficient and ecofriendly synthesis of highly functionalized pyridones via a one-pot three-component reaction - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05690K [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. omicsonline.org [omicsonline.org]

Physical and chemical properties of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document delves into its synthesis, reactivity, and spectral characterization, offering field-proven insights and detailed experimental protocols.

Introduction and Significance

This compound (CAS No: 3424-43-9) belongs to the 2-pyridone class of heterocyclic compounds.[1][2] The 2-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[3][4] This is due to its ability to act as both a hydrogen bond donor and acceptor, and to serve as a bioisostere for various functional groups, thereby favorably influencing a molecule's pharmacokinetic and pharmacodynamic properties.[4] Notably, this compound is classified as a building block for protein degraders, highlighting its potential role in the development of novel therapeutics.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁NO₃ | [1][2] |

| Molecular Weight | 181.19 g/mol | [1][2] |

| CAS Number | 3424-43-9 | [1][2] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not definitively reported; a related compound, ethyl 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, has a melting point of 216-222 °C.[5] | |

| Boiling Point | Data not available | |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | Inferred from the structure and related compounds |

| pKa | Data not available |

Tautomerism: The 2-Pyridone/2-Hydroxypyridine Equilibrium

A key chemical feature of this molecule is the tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms. This equilibrium is influenced by the solvent and the electronic nature of the substituents on the pyridine ring. Generally, the 2-pyridone form is favored in polar solvents and in the solid state.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

Ethyl acetoacetate

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Ethanol

-

Malononitrile

-

Triethylamine

Procedure:

-

Formation of the Enaminone Intermediate:

-

To a clean, dry reactor equipped with a mechanical stirrer and condenser, charge ethyl acetoacetate (1.0 equivalent), ethanol (2 volumes), and DMFDMA (1.03 equivalents).

-

Warm the mixture to an internal temperature of 41–43 °C and maintain for 5-6 hours, monitoring the consumption of ethyl acetoacetate by Gas Chromatography (GC).

-

Once the reaction is complete (≤2% of ethyl acetoacetate remaining), cool the reaction mixture to 20–25 °C.

-

-

Cyclization Reaction:

-

To the cooled reaction mixture, add triethylamine (0.1 equivalents).

-

Slowly add a solution of malononitrile (1.1 equivalents) in ethanol, ensuring the temperature is maintained between 25 and 36 °C.

-

Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

-

To the residue, add water and extract with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Spectral Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. While definitive spectra for this specific compound are not widely published, the expected spectral data, based on closely related structures, are presented below. [3][6][7][8]

¹H NMR Spectroscopy (Expected)

-

δ 1.2-1.4 ppm (t, 3H): Methyl protons of the ethyl ester.

-

δ 2.3-2.5 ppm (s, 3H): Methyl protons at the 2-position of the pyridine ring.

-

δ 4.1-4.3 ppm (q, 2H): Methylene protons of the ethyl ester.

-

δ 6.0-6.2 ppm (d, 1H): Vinyl proton at the 5-position of the pyridine ring.

-

δ 7.5-7.7 ppm (d, 1H): Vinyl proton at the 4-position of the pyridine ring.

-

δ 11.0-12.0 ppm (br s, 1H): NH proton of the pyridone ring.

¹³C NMR Spectroscopy (Expected)

-

δ 14-15 ppm: Methyl carbon of the ethyl ester.

-

δ 18-20 ppm: Methyl carbon at the 2-position.

-

δ 60-62 ppm: Methylene carbon of the ethyl ester.

-

δ ~105 ppm: C5 of the pyridine ring.

-

δ ~117 ppm: C3 of the pyridine ring.

-

δ ~140 ppm: C4 of the pyridine ring.

-

δ ~150 ppm: C2 of the pyridine ring.

-

δ ~165 ppm: C6 (carbonyl) of the pyridine ring.

-

δ ~168 ppm: Carbonyl carbon of the ethyl ester.

Infrared (IR) Spectroscopy (Expected)

-

~3100-3300 cm⁻¹: N-H stretching vibration.

-

~2900-3000 cm⁻¹: C-H stretching vibrations (aliphatic).

-

~1720-1740 cm⁻¹: C=O stretching vibration of the ethyl ester.

-

~1650-1670 cm⁻¹: C=O stretching vibration of the pyridone ring.

-

~1600 cm⁻¹ and ~1550 cm⁻¹: C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (Expected)

-

[M+H]⁺: m/z = 182.0761

-

[M+Na]⁺: m/z = 204.0580

Chemical Reactivity

The chemical reactivity of this compound is dictated by the functional groups present in the molecule.

Caption: Key reactive sites of this compound.

-

N-Alkylation and N-Acylation: The nitrogen atom of the pyridone ring can be alkylated or acylated under appropriate basic conditions. * Ester Group Transformations: The ethyl ester is susceptible to hydrolysis to the corresponding carboxylic acid, or can undergo transesterification or amidation. [9]* Electrophilic Aromatic Substitution: The pyridone ring is activated towards electrophilic substitution at the positions ortho and para to the nitrogen atom.

-

Reactions at the Carbonyl Group: The pyridone carbonyl group can undergo reactions typical of amides, although its reactivity is modulated by its inclusion in the aromatic ring system.

Applications in Drug Discovery and Development

The 2-pyridone moiety is a key pharmacophore in a number of marketed drugs and clinical candidates. [4]Derivatives of this scaffold have shown a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. [3]As a "protein degrader building block," this compound is a valuable starting material for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degradation platforms.

Conclusion

This compound is a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its synthesis is accessible through established synthetic routes, and its rich chemical reactivity allows for diverse structural modifications. A thorough understanding of its physicochemical and spectral properties, as detailed in this guide, is essential for its effective utilization in the development of novel therapeutic agents.

References

- Supporting Information - The Royal Society of Chemistry. (URL not provided)

-

Development of an Efficient and Practical Route for the Multikilogram Manufacture of Ethyl 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate and Ethyl 6-Chloro-5-cyano-2-methylnicotinate, Key Intermediates in the Preparation of P2Y12 Antagonists | Organic Process Research & Development - ACS Publications. (URL: [Link])

-

Pyridones in drug discovery: Recent advances - ResearchGate. (URL: [Link])

-

Guareschi-Thorpe Condensation. (URL: [Link])

-

Ethyl 2-methyl-6-oxo-1, 6-dihydropyridine-3-carboxylate, 1 gram. (URL: [Link])

-

Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: [Link])

-

Ethyl 3-(2-pyridyl)-2H-azirine-2-carboxylate : synthesis and reactivity with dienes. (URL: [Link])

-

Microwave Assisted Synthesis of Novel Ethyl 2-(3,4-Dihydro-6-Methyl-2- oxo-4-Phenyl-5-Propionylpyrimidin-1(2H)-yl) Acetohydrazide Derivatives - OMICS International. (URL: [Link])

-

Reactivity of 2,3-Pyridine Dicarboxylic Anhydride Towards some Nitrogen Nucleophilic Reagents: Synthesis and Antimicrobial Evalu - Hilaris Publisher. (URL: [Link])

-

Spectral correlation of synthesized ethyl-4-(subs. phenyl)-6-methyl-2-oxo (or thio)-1, 2, 3, 4-tetrahydropyrimidine-5-carbox - Bangladesh Journals Online. (URL: [Link])

-

An environmentally benign cascade reaction of chromone-3-carboxaldehydes with ethyl 2-(pyridine-2-yl)acetate derivatives for highly site-selective synthesis of quinolizines and quinolizinium salts in water - Green Chemistry (RSC Publishing). (URL: [Link])

-

Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (URL: [Link])

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (URL: [Link])

-

Ethyl 2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate - PubChemLite. (URL: [Link])

-

High-throughput preparation of alkyl 4-aryl substituted-2-methyl-6- thioxo-1,4,5,6-tetrahydropyridine-3-carboxylates under microwave irradiation - Arkivoc. (URL: [Link])

-

Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate - ScienceOpen. (URL: [Link])

-

Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms - MDPI. (URL: [Link])

-

Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC - NIH. (URL: [Link])

-

N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide - NIH. (URL: [Link])

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. scbt.com [scbt.com]

- 3. Spectral Characterization and Vibrational Assignments of Ethyl 4-(3-(2,3-Dihydrobenzofuran-5-Carboxamido)Phenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate by ab Initio Density Functional Method – Oriental Journal of Chemistry [orientjchem.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. rsc.org [rsc.org]

- 7. omicsonline.org [omicsonline.org]

- 8. banglajol.info [banglajol.info]

- 9. Synthesis and characterization of ethyl 2-methyl-7-oxo-7H-isoxazolo[2,3-α ]pyrimidine-6-carboxylate derivatives [scielo.org.za]

Part 1: Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 3424-43-9)

An In-Depth Technical Guide to CAS 3424-43-9 and the Structurally Related 3-(Trifluoromethyl)phenethylamine

A Note on Chemical Identification: It is crucial for researchers to note a distinction at the outset. The CAS number 3424-43-9 identifies the compound Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate . This guide will first detail the properties and structure of this molecule. Subsequently, this guide will provide a comprehensive overview of 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0), a compound of significant interest in medicinal chemistry, to ensure a thorough resource for drug development professionals.

Introduction and Significance

This compound is a heterocyclic compound that serves as a valuable building block in organic synthesis. Its structure, featuring a pyridinone core with ester and methyl functionalities, makes it a versatile precursor for more complex molecular architectures. Notably, it is classified as a Protein Degrader Building Block, indicating its potential utility in the development of novel therapeutics that function through targeted protein degradation.[1]

Chemical Structure and Identifiers

The structural formula of this compound is presented below.

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for CAS 3424-43-9

| Identifier | Value |

| CAS Number | 3424-43-9[1][2][3][4] |

| Molecular Formula | C9H11NO3[1][2][4] |

| Molecular Weight | 181.19 g/mol [1][2] |

| IUPAC Name | This compound[1][2] |

| InChI Key | UEZSEPUDNLUVNJ-UHFFFAOYSA-N[2] |

| SMILES | O=C(C(C=C1)=C(C)NC1=O)OCC[2] |

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below. These computed values are essential for predicting the compound's behavior in various chemical environments.

Table 2: Physicochemical Properties of CAS 3424-43-9

| Property | Value | Source |

| Heavy Atom Count | 13 | [2] |

| Aromatic Heavy Atom Count | 6 | [2] |

| Fraction Csp3 | 0.33 | [2] |

| Rotatable Bond Count | 3 | [2] |

| H-bond Acceptor Count | 3 | [2] |

| H-bond Donor Count | 1 | [2] |

| Topological Polar Surface Area (TPSA) | 48.12 Ų | [2] |

| Storage | Room temperature | [1] |

Synthesis and Application in Research

This compound is a key intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for Ethyl 6-hydroxy-5-iodo-2-Methylnicotinate, indicating its utility in introducing the pyridinone scaffold into target structures.[5]

A generalized synthetic workflow for utilizing this building block is outlined below.

Caption: Generalized synthetic workflow involving CAS 3424-43-9.

Due to its classification as a "Protein Degrader Building Block," this compound is of interest to researchers in the field of targeted protein degradation, a promising therapeutic modality.[1]

Part 2: 3-(Trifluoromethyl)phenethylamine (CAS 52516-30-0)

Introduction and Significance in Drug Development

3-(Trifluoromethyl)phenethylamine is a derivative of phenethylamine, a compound that acts as a central nervous system stimulant.[6][7] The incorporation of a trifluoromethyl (-CF3) group onto the phenyl ring significantly alters the molecule's physicochemical and pharmacological properties.[6] The -CF3 group is a highly sought-after moiety in medicinal chemistry due to its ability to enhance metabolic stability, lipophilicity, and bioavailability of drug candidates.[8][9] This makes 3-(trifluoromethyl)phenethylamine a crucial intermediate in the synthesis of various pharmaceuticals.[10][11]

Chemical Structure and Identifiers

The chemical structure of 3-(Trifluoromethyl)phenethylamine is depicted below.

Caption: Chemical structure of 3-(Trifluoromethyl)phenethylamine.

Table 3: Chemical Identifiers for CAS 52516-30-0

| Identifier | Value |

| CAS Number | 52516-30-0[10][11][12][13][14] |

| Molecular Formula | C9H10F3N[6][10][12][13][14] |

| Molecular Weight | 189.18 g/mol [6][10][13][14] |

| IUPAC Name | 2-[3-(trifluoromethyl)phenyl]ethanamine[13][14] |

| Synonyms | m-trifluoromethylphenethylamine, 3-(2-AMINOETHYL)BENZOTRIFLUORIDE[10] |

Physicochemical Properties

The physical and chemical properties of 3-(Trifluoromethyl)phenethylamine are summarized below.

Table 4: Physicochemical Properties of CAS 52516-30-0

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [11][12] |

| Boiling Point | 77 °C | [10] |

| Density | 1.186 g/cm³ | [10] |

| Refractive Index | 1.4635-1.4655 | [10][12] |

| Flash Point | 81 °C | [10] |

| pKa | 9.73 ± 0.10 (Predicted) | [10] |

| Storage | Under inert gas (nitrogen or Argon) at 2–8 °C | [10][15] |

Synthesis Protocols

While specific, detailed industrial synthesis protocols are often proprietary, a common laboratory-scale synthesis can be inferred from available information. A potential synthetic route involves the reduction of 3-(trifluoromethyl)benzonitrile or a related derivative.

Illustrative Synthesis Workflow:

Caption: A plausible synthetic route to 3-(Trifluoromethyl)phenethylamine.

Experimental Protocol Considerations:

-

Reaction Setup: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) due to the reactivity of reducing agents like Lithium Aluminum Hydride (LiAlH4). Anhydrous solvents, such as tetrahydrofuran (THF), are essential.

-

Reagent Addition: The reducing agent is typically added slowly to a cooled solution of the starting material to control the exothermic reaction.

-

Quenching and Workup: After the reaction is complete, it is carefully quenched with water and/or a basic solution. This is followed by extraction with an organic solvent (e.g., ethyl acetate) to isolate the product.

-

Purification: The crude product is then purified, often by distillation under reduced pressure, to obtain the final high-purity compound.

Applications in Drug Discovery and Pharmacology

The primary application of 3-(trifluoromethyl)phenethylamine is as a key intermediate in the synthesis of pharmacologically active molecules. The trifluoromethyl group at the meta-position can influence receptor binding and metabolic stability.

The phenethylamine scaffold is known to interact with monoamine neurotransmitter systems.[7] The general mechanism of action for many phenethylamines involves interaction with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1).[6][[“]][[“]] Activation of TAAR1 can lead to the phosphorylation and subsequent reversal or internalization of DAT, resulting in an increased concentration of dopamine in the synaptic cleft.[6] This leads to the stimulant effects associated with this class of compounds.[6]

Caption: Generalized phenethylamine signaling at the dopamine transporter.

While this is the general mechanism, the specific affinity and efficacy of 3-(trifluoromethyl)phenethylamine for these targets would require dedicated experimental investigation. The trifluoromethyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of the molecule.[6]

Safety and Handling

3-(Trifluoromethyl)phenethylamine is a corrosive substance that requires careful handling.[10]

-

Hazard Statements: H314 - Causes severe skin burns and eye damage.[10]

-

Precautionary Measures:

-

Wear protective gloves, clothing, eye, and face protection.[18][19]

-

Use in a well-ventilated area.[18]

-

Wash skin thoroughly after handling.[18]

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.[18][19]

-

In case of skin contact, take off immediately all contaminated clothing. Rinse skin with water or shower.[18][19]

-

-

Storage: Store in a cool, dark, and well-ventilated place under an inert atmosphere.[18] Keep the container tightly closed.[15][18]

References

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- In-Depth Technical Guide: Chemical and Safety Information for CAS 3382-63-6 and a Profile of 3-(Trifluoromethyl)phenethylamine. (n.d.).

- 3424-43-9|this compound| Ambeed. (n.d.).

- 3-(TRIFLUOROMETHYL)PHENETHYLAMINE | 52516-30-0 - ChemicalBook. (n.d.).

- Safety Data Sheet - Biosynth. (2024-02-09).

- ETHYL 2-METHYL-6-PHENYLNICOTINATE | CAS#:1702-14-3 | Chemsrc. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (n.d.).

- 3-(Trifluoromethyl)phenethylamine, 98% 5 g | Contact Us | Thermo Scientific Chemicals. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024-02-24).

- 3-(trifluoromethyl)phenethylamine 52516-30-0 - Guidechem. (n.d.).

- 2-Hydroxy-6-methylpyridine 3279-76-3 wiki - Guidechem. (n.d.).

- US3792048A - Process for hydrolyzing 3-trifluoromethyl phenethylamines - Google Patents. (n.d.).

- Ethyl 2-methyl-6-oxo-1, 6-dihydropyridine-3-carboxylate, 1 gram. (n.d.).

- 3-(Trifluoromethyl)phenethylamine, 98% - Fisher Scientific. (n.d.).

- 2C TFM - mzCloud. (2016-07-13).

- 3424-43-9 | CAS DataBase - ChemicalBook. (n.d.).

- CAS#:58019-68-4 | ethyl 2-methyl-6-oxocyclohexane-1-carboxylate | Chemsrc. (n.d.).

- Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem. (n.d.).

- Cas 1174665-76-9,Ethyl 6-hydroxy-5-iodo-2-Methylnicotinate | lookchem. (n.d.).

- 3424-43-9 | ethyl 2-methyl-6-oxo-1,6-dihydro-3 ... - Key Organics. (n.d.).

- 3-(Trifluoromethyl)phenethylamine hydrochloride 97 141029-17-6 - Sigma-Aldrich. (n.d.).

- 2-[3-(Trifluoromethyl)phenyl]ethylamine, 98% 25 g | Buy Online - Thermo Fisher Scientific. (n.d.).

- Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride - the NIST WebBook. (n.d.). Retrieved from National Institute of Standards and Technology website.

- Analysis of Phenethylamines Using On-Column TFA Derivatization - Shimadzu. (n.d.).

- Structures and names of trifluromethyl group containing FDA-approved drugs. (n.d.).

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.

- Phenethylamine - Wikipedia. (n.d.).

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. (n.d.).

- What is Phenethylamine (PEA) mechanism of action? - Consensus. (n.d.).

- What is Phenethylamine (PEA) mechanism of action? - Consensus. (n.d.).

- Phenethylamine (PEA): Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. (n.d.).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 3424-43-9 | this compound | Amides | Ambeed.com [ambeed.com]

- 3. 3424-43-9 | CAS DataBase [m.chemicalbook.com]

- 4. keyorganics.net [keyorganics.net]

- 5. lookchem.com [lookchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Phenethylamine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(TRIFLUOROMETHYL)PHENETHYLAMINE | 52516-30-0 [chemicalbook.com]

- 11. Page loading... [guidechem.com]

- 12. 3-(Trifluoromethyl)phenethylamine, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 13. 3-(Trifluoromethyl)phenethylamine, 98% | Fisher Scientific [fishersci.ca]

- 14. Phenethylamine, m-trifluoromethyl- | C9H10F3N | CID 104223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. biosynth.com [biosynth.com]

- 16. consensus.app [consensus.app]

- 17. consensus.app [consensus.app]

- 18. tcichemicals.com [tcichemicals.com]

- 19. fishersci.fi [fishersci.fi]

The 2-Pyridone Scaffold: A Privileged Motif in Drug Discovery and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Pyridone Core

The 2-pyridone nucleus, a six-membered heterocyclic ring, stands as a cornerstone in medicinal chemistry and drug discovery programs.[1][2] Its prevalence in both natural products and synthetically derived compounds underscores its significance as a "privileged scaffold." This unique status is attributed to its remarkable physicochemical properties, including metabolic stability, aqueous solubility, and lipophilicity.[1][3] A key structural feature is the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, with the lactam form predominating in both solid and solution phases.[1][3] This allows 2-pyridone derivatives to act as bioisosteres for amides and phenols, and to serve as both hydrogen bond donors and acceptors, facilitating strong interactions with biological targets.[1]

The therapeutic potential of 2-pyridone derivatives is vast, with a growing number of FDA-approved drugs incorporating this core structure.[1] These compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][4][5] This guide will provide an in-depth exploration of the key biological activities of 2-pyridone derivatives, delving into their mechanisms of action, structure-activity relationships, and the experimental protocols used to evaluate their efficacy.

Anticancer Activity: A Multifaceted Approach to Combatting Malignancy

The fight against cancer has seen the emergence of numerous 2-pyridone derivatives as promising therapeutic agents.[1][6] Their mechanisms of action are diverse, targeting various hallmarks of cancer, from uncontrolled cell proliferation to the evasion of apoptosis.

Mechanism of Action: Inducing Apoptosis and Inhibiting Cell Growth

A significant number of anticancer 2-pyridone derivatives exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. For instance, certain pyrano[3,2-c]pyridones have been shown to be potent inducers of apoptosis in Jurkat cells, with activity comparable to the well-known anticancer agent colchicine.[1] Another key mechanism involves the disruption of microtubule dynamics. Some derivatives act as microtubule destabilizing agents, similar to podophyllotoxin, thereby arresting the cell cycle and inhibiting cell division.[3]

Furthermore, 2-pyridone-based compounds have been developed as potent and selective inhibitors of key enzymes involved in cancer progression, such as EZH2 and matrix metalloproteinases (MMPs).[1][7] For example, Tazemetostat, an FDA-approved drug containing a 2-pyridone core, is a selective inhibitor of EZH2, an enzyme often dysregulated in various cancers.[1]

Below is a diagram illustrating a simplified workflow for evaluating the in vitro anticancer activity of 2-pyridone derivatives.

Caption: Workflow for in vitro evaluation of anticancer 2-pyridone derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of 2-pyridone derivatives is highly dependent on the nature and position of substituents on the pyridone ring. For example, in a series of pyrano[3,2-c]pyridones, compounds with a 3-bromo-4-dimethylaminophenyl or a 3-bromo-4,5-dimethoxyphenyl group at the R position exhibited the most potent anticancer activity.[1] This highlights the importance of specific electronic and steric properties of the substituents in determining the biological effect.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of selected 2-pyridone derivatives against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4a | HeLa | 0.33 | [1] |

| 4b | HeLa | 0.58 | [1] |

| 11a-c | HepG2 | 53.6–77.6 | [1] |

| 11a-c | MCF-7 | 56.3–78.3 | [1] |

| A9 (R1) | HT-29 | 20.77 | [7] |

| 4d | EAC | 75.32 | [8] |

| 4e | EAC | 20.77 | [8] |

| 4d | HEPG2 | 26.5 | [8] |

| 4e | HEPG2 | 19.2 | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[1]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

2-pyridone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2-pyridone derivatives in the complete growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Antibacterial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant bacteria poses a significant threat to global health, necessitating the development of novel antibacterial agents.[9] 2-Pyridone derivatives have emerged as a promising class of compounds with potent activity against a range of Gram-positive and Gram-negative bacteria.[9][10][11]

Mechanism of Action: Targeting Essential Bacterial Processes

The antibacterial mechanism of 2-pyridones often involves the inhibition of crucial bacterial enzymes. A key target is DNA gyrase, an enzyme essential for DNA replication and repair in bacteria.[12] By binding to DNA gyrase, these compounds disrupt DNA synthesis, leading to bacterial cell death.[13] Some ring-fused 2-pyridone antibiotics exhibit a dual mode of action, being bacteriostatic against actively dividing cells and bactericidal against non-dividing stationary phase cells.[9] This latter effect is mediated by the Atn autolysin and the GelE protease.[9]

The following diagram illustrates the mechanism of action of certain antibacterial 2-pyridone derivatives.

Caption: Inhibition of bacterial DNA gyrase by 2-pyridone derivatives.

Structure-Activity Relationship (SAR)

The antibacterial activity of 2-pyridones is significantly influenced by the substituents at various positions of the ring. For instance, the 8-position side chain is believed to be crucial for binding to bacterial DNA gyrase.[12] The introduction of fluoro-substituted amines at this position has been shown to enhance antibacterial activity.[12] Furthermore, the presence of a hydroxyl group at the 6-position of the pyridone ring has been identified as a key structural requirement for electrochemical activity, which can be related to their biological function.[14]

Quantitative Data Summary

The following table presents the minimum inhibitory concentration (MIC) values for a representative antibacterial 2-pyridone derivative.

| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |

| 6q | E. coli (resistant strains) | 8 | [13] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

2-pyridone derivatives (dissolved in a suitable solvent)

-

Bacterial inoculum (adjusted to a specific McFarland standard)

-

Incubator

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the 2-pyridone derivative in CAMHB directly in the wells of a 96-well plate.

-

Inoculation: Add an equal volume of the standardized bacterial inoculum to each well. The final concentration of bacteria should be approximately 5 x 10^5 CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of many diseases, including arthritis and cardiovascular disease. 2-Pyridone derivatives have demonstrated significant anti-inflammatory properties, offering potential as non-steroidal anti-inflammatory agents (NSAIDs).[15][16][17]

Mechanism of Action: COX Inhibition

A primary mechanism of action for the anti-inflammatory effects of 2-pyridone derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[16] These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX enzymes, these compounds can reduce the production of prostaglandins and thereby alleviate inflammation. Some derivatives exhibit dual inhibition of both COX-1 and COX-2.[16]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of 2-pyridones is closely tied to their chemical structure. For example, N-arylacetoacetamides self-condense to form 4-pyridones which have shown anti-inflammatory activity, whereas N-alkylacetoacetamides give inactive 2-pyridones.[15] In a series of pyrido[2,3-d]pyridazine-2,8-diones, N-phenyl substitution was found to enhance anti-inflammatory activity.[16]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

The carrageenan-induced paw edema assay in rats is a widely used in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[15]

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

2-pyridone derivatives (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

-

Pletismometer

-

Positive control (e.g., Indomethacin)

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the 2-pyridone derivative or the vehicle (control) orally or intraperitoneally to the rats.

-

Carrageenan Injection: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

Conclusion and Future Outlook

The 2-pyridone scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutics. The diverse biological activities, coupled with favorable physicochemical properties, make these derivatives attractive candidates for drug development. Future research will likely focus on the synthesis of more complex and diverse 2-pyridone libraries, leveraging techniques like multicomponent reactions to accelerate discovery.[1] A deeper understanding of their mechanisms of action and the elucidation of detailed structure-activity relationships will be crucial for the rational design of next-generation 2-pyridone-based drugs with enhanced potency and selectivity. The continued exploration of this privileged scaffold holds immense promise for addressing unmet medical needs across a spectrum of diseases.

References

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: )

- Synthesis and Biological activity of 2-Pyridone Deriv

- Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (URL: )

- Synthesis and Biological Activity of 2-pyridone Derivatives: A Mini Review - Ingenta Connect. (URL: )

- (PDF)

- Synthesis and Biological Activity of 2-pyridone Deriv

- Synthesis of 2-pyridones - University of Bristol. (URL: )

- Synthesis and Biological Activity of 2-pyridone Deriv

- 2-Pyridone - Wikipedia. (URL: )

- Novel 2-pyridone Analogs with Anti-cancer Activity: Synthesis, In silico, and In vitro Evaluation | Bentham Science Publishers. (URL: )

- Synthesis, Anticancer Activity and Radiosensitizing Evaluation of Some New 2-Pyridone Derivatives | Request PDF - ResearchG

- Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (URL: )

- Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed. (URL: )

- Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PubMed. (URL: )

- Antibacterial Activity of New [(2-Hydroxypropyl)-n-oximino]pyridines. (URL: )

- (PDF)

- Design, Synthesis, and Antihepatitis B Virus Activities of Novel 2-Pyridone Derivatives | Journal of Medicinal Chemistry - ACS Public

- Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC - PubMed Central. (URL: )

- Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl) - PubMed. (URL: )

- Structure-Dependent Electrochemical Behavior of 2-Pyridone Derivatives: A Combined Experimental and Theoretical Study - MDPI. (URL: )

- Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling - NIH. (URL: )

- 2-Pyridone natural products as inhibitors of SARS-CoV-2 main protease - PMC. (URL: )

- Structure–activity relationship of pyridin-2(1H)

- Design, synthesis, and antihepatitis B virus activities of novel 2-pyridone deriv

- Structure-activity relationship of pyridin-2(1H)

- A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls - Chemical Science (RSC Publishing). (URL: )

- Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed. (URL: )

- 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed. (URL: )

- Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole deriv

- Pyridine Compounds with Antimicrobial and Antiviral Activities - MDPI. (URL: )

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological activity of 2-Pyridone Derivatives: A Mini Review | Semantic Scholar [semanticscholar.org]

- 3. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 4. Synthesis and Biological Activity of 2-pyridone Derivatives: A Mi...: Ingenta Connect [ingentaconnect.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. researchgate.net [researchgate.net]

- 9. Ring-fused 2-pyridones effective against multidrug-resistant Gram-positive pathogens and synergistic with standard-of-care antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and structure-activity relationships of 2-pyridones: II. 8-(Fluoro-substituted pyrrolidinyl)-2-pyridones as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Hydroxy-2-pyridones: Discovery and evaluation of a novel class of antibacterial agents targeting DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: From a 19th-Century Curiosity to a Pharmaceutical Cornerstone

An In-depth Technical Guide to the Discovery and History of Dihydropyridine Synthesis

The dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, forming the core of a blockbuster class of drugs known as calcium channel blockers.[1][2] These compounds, including widely prescribed medications like nifedipine, amlodipine, and felodipine, are indispensable in the management of cardiovascular diseases such as hypertension and angina.[3][4] They exert their therapeutic effects by modulating L-type calcium channels, primarily in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[3][5] The journey of this vital heterocyclic system began not in a pharmaceutical lab, but in the late 19th century with the foundational work of German chemist Arthur Rudolf Hantzsch.[6][7] What started as a novel multi-component reaction has evolved over 140 years into a highly refined and versatile synthetic tool, continually adapted to meet the demands of modern drug discovery and green chemistry. This guide provides a comprehensive exploration of the discovery, mechanism, and evolution of dihydropyridine synthesis, with a focus on the seminal Hantzsch reaction that started it all.

Part 1: The Foundational Discovery: The Hantzsch Dihydropyridine Synthesis

In 1881, Arthur Hantzsch reported a remarkable one-pot, multi-component reaction that efficiently constructed the 1,4-dihydropyridine ring system.[7][8] This reaction, now universally known as the Hantzsch dihydropyridine synthesis, involves the condensation of an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen source, typically ammonia or ammonium acetate.[9][10] The initial product is a 1,4-dihydropyridine, often called a "Hantzsch ester," which can be subsequently oxidized to form the corresponding aromatic pyridine ring.[7][8]

The elegance of the Hantzsch synthesis lies in its convergence and atom economy, assembling a complex, functionalized heterocycle from simple, readily available precursors in a single step.[9] However, the classical method was not without its drawbacks, often requiring harsh conditions, long reaction times under reflux, and resulting in modest product yields.[8][11]

The Reaction Mechanism: A Stepwise Assembly

While several pathways have been proposed, extensive mechanistic studies, including NMR spectroscopy, have established a widely accepted sequence of events.[6][8] The reaction is believed to proceed through two key intermediates that are formed concurrently:

-

Knoevenagel Condensation: One equivalent of the β-ketoester reacts with the aldehyde to form an α,β-unsaturated carbonyl compound (a Knoevenagel adduct).[10][12]

-

Enamine Formation: A second equivalent of the β-ketoester condenses with ammonia to generate a vinylogous amide, or enamine.[12][13]

These two intermediates then combine in a conjugate Michael addition, where the enamine attacks the α,β-unsaturated carbonyl compound.[9][12] The resulting intermediate undergoes cyclization and dehydration to afford the final 1,4-dihydropyridine product.[12]

Part 2: The Modern Evolution: Overcoming Classical Limitations

The discovery in the 1970s that Hantzsch esters like nifedipine were potent calcium channel blockers ignited immense interest in this class of molecules.[7] This pharmaceutical relevance, coupled with the rise of green chemistry, drove extensive research into overcoming the limitations of the original Hantzsch protocol. Modern advancements have focused on improving reaction efficiency, reducing environmental impact, and expanding the synthetic scope.

Catalysis and Alternative Energy Sources

The introduction of catalysts and alternative energy sources has revolutionized the Hantzsch synthesis, dramatically reducing reaction times and improving yields.

-

Catalytic Methods: A wide array of catalysts have been successfully employed. Ceric ammonium nitrate (CAN) is effective for solvent-free reactions at room temperature.[11][14] Various heterogeneous catalysts, including magnetic nanoparticles and functionalized silica, offer high yields and the significant advantage of being easily recoverable and reusable, aligning with green chemistry principles.[15][16][17]

-

Microwave and Ultrasound: The use of microwave irradiation and sonication provides rapid, localized heating, often reducing reaction times from many hours to mere minutes.[8][11][18] Ultrasonic irradiation in aqueous micelles, for example, has been shown to produce yields exceeding 90%.[8]

Data Presentation: A Comparative Analysis of Synthetic Methodologies

The following table summarizes the evolution of the Hantzsch synthesis, comparing the classical approach with modern, improved protocols.

| Parameter | Classical Hantzsch Synthesis | Modern Catalytic/Green Methods |

| Conditions | Reflux in organic solvent (e.g., ethanol) | Room temperature or mild heating; often solvent-free |

| Reaction Time | Several hours (e.g., 3-12 hours)[18][19] | Minutes to a few hours (e.g., 10-180 min)[14][20] |

| Catalyst | Typically uncatalyzed or base/acid-catalyzed | Ceric Ammonium Nitrate (CAN), Nanoparticles, Ionic Liquids, etc.[11][14] |

| Energy Source | Conventional heating (oil bath, mantle) | Microwave, Ultrasound, or ambient thermal energy[8][18] |

| Yields | Often low to moderate[8] | Good to excellent (often >90%)[8][14] |

| Environmental Impact | High (organic solvents, energy consumption) | Low (solvent-free, reusable catalysts, lower energy)[11] |

Asymmetric Synthesis: Accessing Chiral Drug Candidates

A critical advancement has been the development of asymmetric Hantzsch syntheses. Many modern DHP drugs are chiral, with their therapeutic activity often residing in a single enantiomer.[7][21] For example, the S-enantiomer of many DHPs is significantly more active as a calcium channel blocker than its R-enantiomer counterpart.[5] Research has focused on using chiral catalysts, such as N,N′-dioxide/metal complexes, to control the stereochemistry at the C4 position, providing optically enriched products with high enantioselectivity.[22]

Part 3: Application in Drug Development: The Synthesis of Nifedipine

Nifedipine is a prototypical 1,4-dihydropyridine drug that exemplifies the importance of the Hantzsch synthesis in pharmaceutical manufacturing.[7][19] Its synthesis is a classic application of the multi-component reaction and is often used as a model for preparing related analogues.[23]

Experimental Protocol: Laboratory-Scale Synthesis of Nifedipine

The following protocol outlines a standard laboratory procedure for synthesizing nifedipine based on the Hantzsch reaction.[19]

Chemicals and Equipment:

-

Reactants: 2-Nitrobenzaldehyde, Methyl acetoacetate, Concentrated aqueous ammonia (35%), Methanol.

-

Equipment: Round-bottom flask, condenser, magnetic stirrer, heating mantle or oil bath, filtration apparatus (Büchner funnel), recrystallization glassware.

Step-by-Step Methodology:

-

Reaction Setup: In a 50 mL round-bottom flask, combine 2-nitrobenzaldehyde (2.27 g, 15.0 mmol), methyl acetoacetate (4.0 mL, 37.1 mmol), and methanol (4 mL).[19]

-

Addition of Nitrogen Source: Carefully add concentrated aqueous ammonia (1.6 mL, ~35 mmol) to the stirred mixture in a fume hood.[19]

-

Heating: Fit the flask with a condenser and heat the mixture to reflux (approximately 90 °C) using a heating mantle or oil bath. Maintain reflux with continuous stirring for 3.5 hours.[19]

-

Crystallization: After the reaction period, turn off the heat and allow the mixture to cool slowly to room temperature. A precipitate should form. Cooling in an ice-water bath can aid precipitation if necessary.[19]

-

Isolation: Collect the crude solid product by suction filtration using a Büchner funnel.[19]

-

Purification: Wash the filter cake with small portions of cold water (10 mL) followed by cold methanol (5 mL) to remove unreacted starting materials and impurities.[19]

-

Recrystallization: Further purify the crude product by recrystallizing from a minimal amount of hot methanol. Allow the solution to cool slowly to obtain pure, crystalline nifedipine.[19]

-

Drying and Characterization: Dry the final product and determine its melting point, yield, and purity via techniques like HPLC, NMR, and IR spectroscopy.

Conclusion: An Enduring Legacy in Synthetic Chemistry

From its discovery in 1881, the Hantzsch dihydropyridine synthesis has proven to be a remarkably robust and adaptable reaction.[8] Its journey from a novel method for creating heterocycles to a cornerstone of the pharmaceutical industry highlights a perfect synergy between fundamental organic chemistry and applied medicinal science.[7] The continuous evolution of the Hantzsch reaction—incorporating catalysis, alternative energy sources, and green principles—ensures its relevance for future generations of scientists. The ability to efficiently construct the pharmacologically vital dihydropyridine core makes the Hantzsch synthesis a timeless tool in the ongoing quest to develop new and improved medicines for cardiovascular and other diseases.

References

- Hantzsch, A. (1881). Condensationprodukte aus Aldehydammoniak und Ketonartigen Verbindungen. Chemische Berichte, 14(2), 1637–1638. [Source: Wikipedia on Hantzsch pyridine synthesis]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Vanden Eynde, J. J., & Kappe, C. O. (2004). Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview. Molecules, 9(4), 258-273. Available from: [Link]

-

Gupta, R., & Singh, R. (2004). Recent advances in Hantzsch 1,4-dihydropyridines. Indian Journal of Heterocyclic Chemistry, 14, 83-94. Available from: [Link]

-

Sci-Hub. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Retrieved from [Link]

-

Kumar, R., & Auti, P. B. (2014). 1, 4-Dihydropyridines: a class of pharmacologically important molecules. Mini reviews in medicinal chemistry, 14(3), 282–290. Available from: [Link]

-

Fiveable. (n.d.). Dihydropyridines Definition. Retrieved from [Link]

-

Saponaro, G., & Sesti, F. (2000). Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1437. Available from: [Link]

-

Hu, X., et al. (2023). Enantioselective Catalytic Hantzsch Dihydropyridine Synthesis. ACS Catalysis, 13(10), 6784–6790. Available from: [Link]

-

Khedkar, S. A., & Auti, P. B. (2014). 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. Mini-Reviews in Medicinal Chemistry, 14(3), 282-290. Available from: [Link]

-

Mohammadi-Far, M., et al. (2020). Synthesis and DFT Study on Hantzsch Reaction to Produce Asymmetrical Compounds of 1,4-Dihydropyridine Derivatives for P-Glycoprotein Inhibition as Anticancer Agent. Current drug discovery technologies, 17(4), 543–554. Available from: [Link]

-

Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2016). 4.2.5.2. Hantzsch Synthesis of Nifedipine. Royal Society of Chemistry. Available from: [Link]

-

Blake, A. J., et al. (2001). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development, 5(2), 153–158. Available from: [Link]

-

ResearchGate. (n.d.). General Mechanism of Hantzsch 1,4-dihydropyridines. Retrieved from [Link]

-

Pharmapproach. (2020). NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]

-

Saponaro, G., et al. (2012). 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family. Current medicinal chemistry, 19(29), 5047–5061. Available from: [Link]

-

Fiveable. (n.d.). Dihydropyridine Class: Significance and symbolism. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Retrieved from [Link]

-

El-Hamouly, W. S., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. Molecules, 28(2), 743. Available from: [Link]

-

Frontiers in Chemistry. (2022). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Retrieved from [Link]

-

Lavilla, R. (2002). Recent developments in the chemistry of dihydropyridines. Journal of the Chemical Society, Perkin Transactions 1, (9), 1141-1156. Available from: [Link]

-

Patra, S., et al. (2012). SYNTHETIC STUDIES TOWARDS NIFEDIPINE AND ESTIMATION OF NIFEDIPINE BY HPTLC METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences, 2(4), 482-487. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate. Retrieved from [Link]

-

ResearchGate. (2024). Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials. Retrieved from [Link]

-

BORG, M. A., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2900-2910. Available from: [Link]

-

Macmillan Group. (2004). Structure, Mechanism and Reactivity of Hantzsch Esters. Retrieved from [Link]

-

Frontiers in Chemistry. (n.d.). Development of nifedipine isosteres: an integrated approach to the design, synthesis, and biological assessment of calcium channel blockers. Retrieved from [Link]

-

ResearchGate. (n.d.). Recent developments in the Hantzsch synthesis of dihydropyridines. Retrieved from [Link]

-

Ingenta Connect. (2012). Synthesis of Dihydropyridines: Patented Catalysts and Biological Applications. Recent Patents on Catalysis, 1(2), 119-128. Available from: [Link]

-

Islam, M. R., et al. (2017). Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. Royal Society Open Science, 4(6), 170178. Available from: [Link]

Sources

- 1. 1, 4-Dihydropyridines: a class of pharmacologically important molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydropyridine Class: Significance and symbolism [wisdomlib.org]

- 3. fiveable.me [fiveable.me]

- 4. 1,4-Dihydropyridines: The Multiple Personalities of a Blockbuster Drug Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. NIFEDIPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 6. scispace.com [scispace.com]

- 7. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 8. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. royalsocietypublishing.org [royalsocietypublishing.org]

- 15. Recent Advances in the Synthesis of Dihydropyridine and Their Corresponding Fused Systems via Multi‐Component Hantzsch Reaction Using Catalytic Nanomaterials | Semantic Scholar [semanticscholar.org]

- 16. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 19. books.rsc.org [books.rsc.org]

- 20. One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. ijpcbs.com [ijpcbs.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Introduction and Molecular Overview

Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate, with the molecular formula C₉H₁₁NO₃, belongs to the 2-pyridone class of heterocyclic compounds.[1][2][3] These scaffolds are of significant interest in drug discovery due to their diverse biological activities.[4][5] The structural integrity and purity of such molecules are paramount, making robust spectroscopic characterization an indispensable step in their synthesis and application.

This guide moves beyond a simple listing of data. It explains the causal relationships between the molecule's structure and its spectral output, providing a framework for confident characterization. We will dissect the expected NMR signals, IR absorption bands, and mass fragmentation patterns, grounding these predictions in fundamental principles and data from closely related analogs.

Molecular Structure and Key Features

To interpret the spectroscopic data, we must first identify the distinct chemical environments within the molecule.

Figure 1. Chemical Structure of this compound.[2]

The key functional groups and proton environments are:

-

Pyridinone Ring: A cyclic amide (lactam) system with two vinylic protons and an N-H proton.

-

α,β-Unsaturated Carbonyl System: The ester group is conjugated with the C4=C5 double bond of the ring.

-

Ethyl Ester Group: Comprising an ethyl (-OCH₂CH₃) moiety.

-

Methyl Group: A C2-methyl substituent on the ring.

These features will give rise to a unique and predictable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: Proton Environments

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. Based on the structure, we anticipate six unique proton signals.

Table 1: Predicted ¹H NMR Spectral Data

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Causality |

| H-a (CH₃-C2) | ~2.3 - 2.5 | Singlet (s) | 3H | Attached to an sp² carbon of the pyridinone ring. The singlet multiplicity arises from the absence of adjacent protons. |

| H-b (CH₃-Ester) | ~1.2 - 1.4 | Triplet (t) | 3H | Aliphatic methyl group coupled to the two methylene protons (H-c), resulting in a triplet (n+1 = 2+1 = 3). |

| H-c (CH₂-Ester) | ~4.1 - 4.3 | Quartet (q) | 2H | Methylene protons deshielded by the adjacent oxygen atom. They are coupled to the three methyl protons (H-b), producing a quartet (n+1 = 3+1 = 4). |

| H-d (H-5) | ~6.0 - 6.5 | Doublet (d) | 1H | Vinylic proton coupled to H-e. Its chemical shift is influenced by the adjacent C6-carbonyl group. |

| H-e (H-4) | ~7.5 - 8.0 | Doublet (d) | 1H | Vinylic proton significantly deshielded by the anisotropic effect of the C3-ester carbonyl and its position in a conjugated system. Coupled to H-d. |

| H-f (N-H) | ~11.0 - 13.0 | Broad Singlet (br s) | 1H | Amide proton, often broad due to quadrupole broadening and potential chemical exchange. Its high chemical shift is characteristic of protons involved in hydrogen bonding in a lactam structure. |

Note: Predicted shifts are based on standard functional group values and analysis of similar published structures. The exact values can vary with solvent and concentration.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. For this molecule, nine distinct carbon signals are expected.

Table 2: Predicted ¹³C NMR Spectral Data

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale & Causality |

| C-a (CH₃-C2) | ~18 - 22 | Aliphatic sp³ carbon. |

| C-b (CH₃-Ester) | ~14 - 15 | Aliphatic sp³ carbon of the ethyl group. |

| C-c (CH₂-Ester) | ~60 - 62 | sp³ carbon bonded to oxygen, resulting in a downfield shift. |

| C-3 | ~105 - 110 | sp² carbon shielded by its position adjacent to the electron-donating C2-methyl group. |

| C-5 | ~115 - 120 | sp² vinylic carbon. |

| C-4 | ~140 - 145 | sp² vinylic carbon, deshielded due to conjugation with the ester carbonyl. |

| C-2 | ~150 - 155 | sp² carbon attached to nitrogen and the methyl group. |

| C-6 (C=O, Amide) | ~160 - 165 | Carbonyl carbon of the cyclic amide (lactam). |

| C-7 (C=O, Ester) | ~165 - 170 | Carbonyl carbon of the ethyl ester group. |

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is used to identify the specific functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Causality |

| 3100 - 3000 | C-H Stretch | Vinylic (=C-H) | Medium | Stretching of H-C bonds on the sp² carbons of the pyridinone ring. |

| 2980 - 2850 | C-H Stretch | Aliphatic (-C-H) | Medium | Asymmetric and symmetric stretching of C-H bonds in the methyl and ethyl groups. |

| ~1720 - 1740 | C=O Stretch | Ester | Strong | Stretching of the ester carbonyl. This band is expected at a typical frequency for an α,β-unsaturated ester. |

| ~1650 - 1670 | C=O Stretch | Amide (Lactam) | Strong | Stretching of the C6-carbonyl. Its frequency is lowered due to its amide character and conjugation. The presence of two distinct C=O peaks is a key diagnostic feature.[6] |

| ~1600 - 1620 | C=C Stretch | Alkene | Medium-Strong | Stretching of the conjugated double bonds within the pyridinone ring. |

| ~1250 - 1200 | C-O Stretch | Ester | Strong | Asymmetric C-O-C stretching of the ester group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural information.

-

Molecular Formula: C₉H₁₁NO₃

-

Molecular Weight: 181.19 g/mol [7]

In an Electrospray Ionization (ESI) experiment, the primary ion observed would be the protonated molecule:

-

[M+H]⁺: m/z 182.08

In an Electron Ionization (EI) experiment, the molecular ion peak would be:

-

M⁺˙: m/z 181.07

Potential Fragmentation Pathways: A logical fragmentation pattern would involve the loss of the ethoxy group from the ester, which is a common pathway for ethyl esters.

-

Loss of OCH₂CH₃: [M - 45]⁺ → m/z 136

-

Loss of Ethylene (from McLafferty rearrangement): [M - 28]⁺ → m/z 153

-

Loss of CO: [M - 28]⁺ → m/z 153

Standardized Experimental Protocols

To ensure data reproducibility and accuracy, the following standardized protocols are recommended.

Workflow for Spectroscopic Analysis

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | C9H11NO3 | CID 3299500 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis, Spectroscopic Characterization, X-Ray Structure, and DFT Calculations of Some New 1,4-Dihydro-2,6-Dimethyl-3,5 -Pyridinedicarboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. calpaclab.com [calpaclab.com]

An In-Depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract